4-Nitrobenzophenone

Descripción general

Descripción

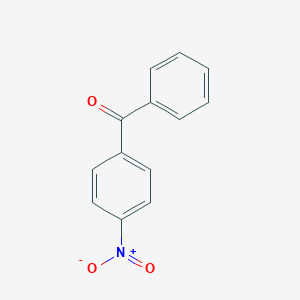

4-Nitrobenzophenone is an organic compound with the molecular formula C13H9NO3. It is characterized by a nitro group (-NO2) attached to the para position of the benzophenone structure. This compound appears as a yellow to light brown crystalline powder and is primarily used as an intermediate in organic synthesis .

Mecanismo De Acción

Target of Action

It’s known that benzophenone derivatives have been studied for their antimalarial activity , suggesting that they may interact with proteins or enzymes involved in the life cycle of malaria parasites.

Mode of Action

Benzophenone derivatives, including nitro-substituted compounds, have been shown to exhibit alkylating activity . Alkylating agents can modify the chemical structure of DNA, preventing its replication and thereby inhibiting cell growth.

Biochemical Pathways

It’s worth noting that nitro-substituted aromatic compounds like 4-nitrobenzophenone can be metabolized by bacteria through specific degradation pathways . These pathways involve the reduction of the nitro group and subsequent breakdown of the aromatic ring.

Pharmacokinetics

For instance, this compound is a yellow to light brown fine crystalline powder , suggesting it could be formulated for oral administration. Its molecular weight (227.22 g/mol ) is within the range typically favorable for drug-like properties.

Result of Action

Some benzophenone derivatives have been shown to exhibit antitumor activity . This suggests that this compound might also have potential antitumor effects, although this would need to be confirmed through experimental studies.

Análisis Bioquímico

Biochemical Properties

4-Nitrobenzophenone plays a crucial role in biochemical reactions. It is used as an organic chemical synthesis intermediate

Cellular Effects

The compound is reduced to the radical anion and, at a more negative potential, to the dianion in tetrahydrofuran . These species are stable even on the time scale of electrolysis

Molecular Mechanism

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Nitrobenzophenone can be synthesized through the nitration of benzophenone. The process involves the reaction of benzophenone with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 4-Aminobenzophenone.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Oxidation: Oxidized benzophenone derivatives.

Aplicaciones Científicas De Investigación

4-Nitrobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, such as antimalarial agents.

Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparación Con Compuestos Similares

4-Nitroacetophenone: Similar structure but with an acetyl group instead of a benzoyl group.

4-Nitrobenzoic Acid: Contains a carboxyl group instead of a carbonyl group.

4-Nitrobenzyl Alcohol: Features a hydroxymethyl group instead of a carbonyl group.

Uniqueness: 4-Nitrobenzophenone is unique due to its specific combination of a nitro group and a benzophenone structure. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a wide range of chemical transformations, which is not as easily achievable with its similar counterparts .

Actividad Biológica

4-Nitrobenzophenone (4-NBP), a nitro-substituted benzophenone derivative, has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, biological evaluation, mechanisms of action, and potential applications of 4-NBP, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula CHNO and a molecular weight of 229.21 g/mol. Its structure consists of a benzophenone core with a nitro group at the para position of one of the phenyl rings. This configuration significantly influences its biological properties.

Synthesis Methods

The synthesis of 4-NBP can be achieved through various methods, including:

- Friedel-Crafts Acylation : A traditional method involving the reaction of chloronitrobenzene with acetic acid derivatives in the presence of a Lewis acid catalyst.

- Electrophilic Aromatic Substitution : This method allows for the introduction of nitro groups into aromatic compounds, enhancing their reactivity and biological activity .

Anticancer Properties

Research has demonstrated that 4-NBP exhibits significant anticancer activity. A study highlighted the synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes, where compounds containing nitro groups showed heightened cytotoxicity against various tumor cell lines. Notably, these compounds induced reactive oxygen species (ROS), leading to apoptosis in cancer cells while sparing normal cells .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 4-NBP | Laryngeal Carcinoma | 12.5 | Induction of ROS |

| 1,3-Diaryltriazene | Breast Cancer | 15.0 | Apoptosis via ER stress |

Antimicrobial Activity

In addition to its anticancer properties, 4-NBP has shown antimicrobial effects. Nitro compounds are known for their broad-spectrum antibacterial activity. A recent study indicated that derivatives of nitro compounds demonstrated effective inhibition against various bacterial strains, suggesting that 4-NBP could be developed as an antibacterial agent .

Table 2: Antimicrobial Activity of Nitro Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-NBP | Staphylococcus aureus | 20 µM |

| Nitro derivative A | Escherichia coli | 15 µM |

The mechanisms underlying the biological activity of 4-NBP involve several pathways:

- ROS Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- DNA Interaction : Although studies suggest that certain derivatives do not bind directly to DNA, they may disrupt cellular processes through ROS-mediated pathways .

- Enzyme Inhibition : Some nitro compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation .

Case Studies

-

Antitumor Activity Study :

A study investigating the effects of various nitro-substituted benzophenones on cancer cell lines revealed that modifications at the para position significantly enhanced their cytotoxicity. The study concluded that these compounds could serve as potential leads for new anticancer therapies . -

Antibacterial Efficacy :

Another research focused on the antibacterial properties of nitro derivatives demonstrated that specific structural modifications led to improved activity against resistant strains such as MRSA. This highlights the potential for developing new antibiotics based on the structure of 4-NBP .

Propiedades

IUPAC Name |

(4-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMCBJWUWHHVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061564 | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nitrobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1144-74-7 | |

| Record name | 4-Nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001144747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (4-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Nitrobenzophenone?

A1: this compound has a molecular formula of C13H9NO3 and a molecular weight of 227.22 g/mol. []

Q2: Are there any unique features in the crystal structure of this compound?

A2: Yes. In its crystal structure, the molecule, excluding the central carbonyl group (C=O), exhibits near planarity. The two benzene rings are twisted relative to each other with a dihedral angle of 51.41° observed between them. []

Q3: What is a common starting material for synthesizing this compound?

A3: A frequent precursor for this compound synthesis is 4-Fluoronitrobenzene. It undergoes nucleophilic acylation with Benzaldehyde in the presence of N-Heterocyclic Carbene (NHC) catalysts, leading to the formation of this compound. []

Q4: Can you describe the mechanism of this compound synthesis using 4-Fluoronitrobenzene?

A4: Certainly. The synthesis starts with the generation of NHC from imidazolium ionic liquids in the presence of a base. The NHC activates the benzaldehyde, causing an "umpolung" effect, which transforms it into a nucleophile. This activated benzaldehyde then attacks the electron-deficient carbon bearing fluorine in 4-Fluoronitrobenzene, leading to the displacement of fluorine. Subsequent base-promoted eliminations yield the final product, this compound. []

Q5: Are there alternative synthetic methods for this compound?

A5: Yes. One method involves using N-(this compound)-5-chlorosamide as a parent compound. This compound is reacted with epoxy low molecular weight compounds such as ethylene oxide, 1,2-epoxypropane, or 2,3-epoxy butane in the presence of a catalyst. []

Q6: How is the position of the nitro group in Nitrobenzophenone isomers determined using mass spectrometry?

A6: Differential mass spectrometry (Dif MS) is employed to differentiate between 3-Nitrobenzophenone and this compound. By comparing the fragmentation patterns and calculating the differential mass spectrum (Pms) of both isomers, one can pinpoint the nitro group's position without needing standards or spectral libraries. This method relies on the distinct fragmentation pathways exhibited by each isomer due to the different positions of the nitro group, ultimately affecting the stability of the fragmented ions. [, ]

Q7: What are some reactions this compound can undergo?

A7: this compound can be reduced to its radical anion and dianion forms in tetrahydrofuran using tetrabutylammonium hexafluorophosphate as a supporting electrolyte. [] It can also undergo Reformatsky reactions with ethyl bromoacetate to form β,β-diarylhydracrylic acids. []

Q8: How does the presence of proton donors affect the reduction of this compound?

A8: The addition of proton donors to a solution of this compound in tetrahydrofuran influences its electrochemical reduction pathway. The type and concentration of the proton donor can impact the equilibrium between the radical anion, dianion, and other possible intermediates formed during the reduction process. []

Q9: Can this compound be used in the synthesis of heterocyclic compounds?

A9: Yes, this compound derivatives are valuable building blocks for synthesizing diverse heterocyclic compounds. For instance, 2,2'-difluoro-4-nitrobenzophenones, obtained via nucleophilic aroylation of 3,4-difluoronitrobenzene, serve as intermediates in the preparation of xanthones and acridones. These heterocyclic systems are constructed through cyclization reactions of the difluorobenzophenones with oxygen or nitrogen nucleophiles. []

Q10: Has this compound been used in material science?

A10: Yes, this compound serves as a key building block in developing ethynyl-terminated polymers for advanced material applications. It acts as an end-capping agent in synthesizing ethynyl-terminated polysulfones and ethynyl-terminated polyether-ketones. [] The nitro group in this compound plays a crucial role in this process. It allows for controlled polymer chain extension through a nucleophilic aromatic substitution reaction where the nitro group acts as a leaving group, facilitating the attachment of polymer chains to the this compound core. [] The resulting polymers exhibit desirable properties such as enhanced glass transition temperatures and good thermal stability, making them suitable for high-performance applications. []

Q11: Can derivatives of this compound be used as imaging agents?

A11: Yes, (R,S)131I-QNB, an analog of the muscarinic receptor antagonist (R,S)-QNB, can be synthesized from this compound and radiolabeled with Iodine-123 for use as a SPECT imaging agent. This compound has potential applications in studying cerebral muscarinic acetylcholine receptors. [, ]

Q12: Is this compound used in the synthesis of anti-trypanosomal agents?

A12: Derivatives of this compound, particularly those incorporating thiosemicarbazone moieties, exhibit promising anti-trypanosomal activity. Notably, Ruthenium(II) complexes and Manganese(II) complexes with N4-methyl-4-nitrobenzophenone thiosemicarbazone have been investigated for their potential in treating trypanosomiasis. [, ]

Q13: Are there any other notable biological activities associated with this compound derivatives?

A13: this compound derivatives, specifically N-{7-methoxy-6-[2-(1-pyrrole-2-base) ethoxy] quinazoline-4 base}-4-N-[(this compound) methyl] benzene-1,4-diamine, have demonstrated promising anti-tumor activity in vitro and in vivo against various cancer cell lines, including MCF-7, A549, and HT-29. [] This highlights the potential of this compound derivatives as lead compounds for developing novel anti-cancer therapeutics.

Q14: How is computational chemistry used in research related to this compound?

A14: Computational methods, such as semiempirical molecular orbital (MO) calculations using AM1 and PM3 methods, are employed to predict the heat of formation of ions generated during the fragmentation of this compound derivatives in mass spectrometry. These calculated values are then correlated with the experimental differential mass spectra to provide insights into the fragmentation pathways and stability of different ions. []

Q15: What is the significance of studying the micellar effect on the photochemistry of compounds related to this compound?

A15: Examining the influence of surfactants, such as sodium dodecyl sulfate (SDS), Tween #80, and hexadecyltrimethylammonium bromide (HTAB), on the photooxidation of this compound-related oximes provides valuable information about the reaction mechanism and the role of singlet oxygen. This research helps to understand how these compounds might behave in different environments, including biological systems. []

Q16: Can you explain the concept of steric inhibition of resonance in the context of this compound and its derivatives?

A16: Steric hindrance, arising from bulky substituents near the reactive center, can disrupt the resonance stabilization of intermediates formed during reactions involving this compound and its derivatives. For instance, the presence of methyl groups in 3,5-dimethyl-4-nitrobenzenemethanol hinders its reactivity with sodium hydroxide compared to the unsubstituted α-phenyl-4-nitrobenzenemethanol. []

Q17: What is the role of this compound oxime resin in peptide synthesis?

A17: The this compound oxime resin, pioneered by E.T. Kaiser, provides a unique platform for solid-phase peptide synthesis. It allows for the synthesis of protected peptides on the resin, followed by controlled cleavage to obtain the desired peptide sequence. This strategy has proven valuable in synthesizing long chain polypeptides and artificial proteins. []

Q18: How is the oxime resin advantageous in cyclic peptide synthesis?

A18: The oxime resin simplifies the synthesis of cyclic peptides. The linear peptide sequence can be assembled on the resin, and a subsequent cyclization-cleavage step directly generates the desired cyclic peptide. This method streamlines the process and offers advantages over traditional solution-phase methods. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.